

5-Bromo-2-iodobenzaldehyde CAS number

689291-89-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-iodobenzaldehyde

Cat. No.: B052014

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-iodobenzaldehyde** (CAS: 689291-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

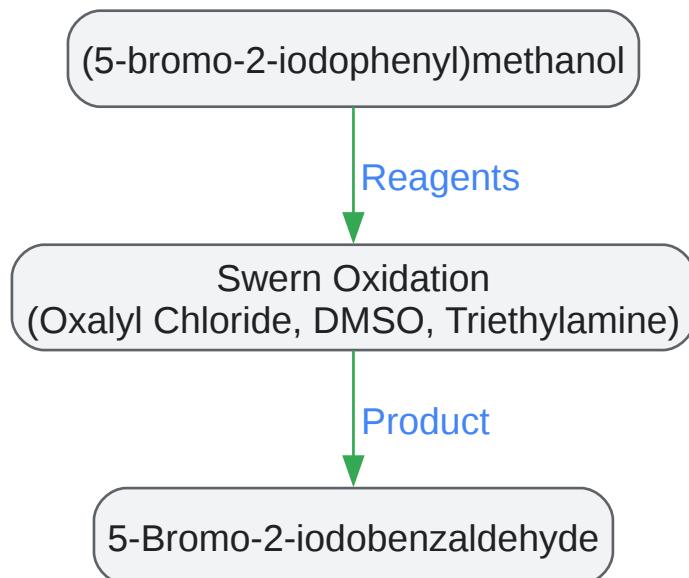
5-Bromo-2-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a versatile and valuable intermediate in modern organic synthesis. Its structure, featuring an aldehyde, a bromine atom, and an iodine atom on a benzene ring, provides three distinct points for chemical modification. The differential reactivity of the carbon-iodine and carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization, making it a highly strategic building block. This compound is of particular interest to the drug discovery and development sector, where it is classified as a building block for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

The fundamental properties of **5-Bromo-2-iodobenzaldehyde** are summarized below. It is a solid, crystalline powder, typically light gold or orange in color.^[2]

Property	Value	Reference(s)
CAS Number	689291-89-2	[3][4][5]
Molecular Formula	C ₇ H ₄ BrIO	[2][4][5]
Molecular Weight	310.91 g/mol	[4]
IUPAC Name	5-bromo-2-iodobenzaldehyde	[3]
Synonyms	2-Iodo-5-bromobenzaldehyde	[4]
Melting Point	89-92 °C	[6][7]
Boiling Point	312.2 ± 27.0 °C (Predicted)	[2]
Density	2.231 g/cm ³ (Predicted)	[2]
Appearance	Crystalline Powder, Light gold (hint of orange)	[2]
Purity	≥95% - ≥98% (Commercial Grades)	[5][6]
Solubility	Soluble in common organic solvents like DCM, THF, Acetonitrile.	[8]
Storage	Store at 2-8°C in a cool, dry place, protected from light, under an inert gas (Nitrogen or Argon).	[2][4]

Spectroscopic Data (Predicted)


While specific published spectra are not readily available, the expected spectroscopic characteristics can be reliably predicted based on the analysis of its structure and data from analogous compounds.[5][6][9][10]

Technique	Expected Characteristics
¹ H NMR	δ ~10.0-10.3 ppm (s, 1H, -CHO); Three aromatic protons between δ ~7.5-8.2 ppm with distinct doublet and doublet-of-doublets splitting patterns due to ortho and meta coupling.
¹³ C NMR	δ ~190-195 ppm (C=O); δ ~95-100 ppm (C-I); Six distinct aromatic carbon signals between δ ~120-145 ppm, including the carbon attached to bromine.
IR (Infrared)	~2820 & 2720 cm^{-1} (Aldehyde C-H stretch); ~1700 cm^{-1} (Aromatic Aldehyde C=O stretch); ~1580-1600 cm^{-1} (Aromatic C=C stretch); ~1000-1200 cm^{-1} (C-Br, C-I region).
MS (Mass Spec)	Molecular Ion (M^+) peak at m/z 309.8 with a characteristic $M+2$ peak of nearly equal intensity due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br).

Synthesis and Experimental Protocols

5-Bromo-2-iodobenzaldehyde is typically synthesized via the oxidation of its corresponding alcohol, (5-bromo-2-iodophenyl)methanol. The Swern oxidation is a common and efficient method.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-2-iodobenzaldehyde**.

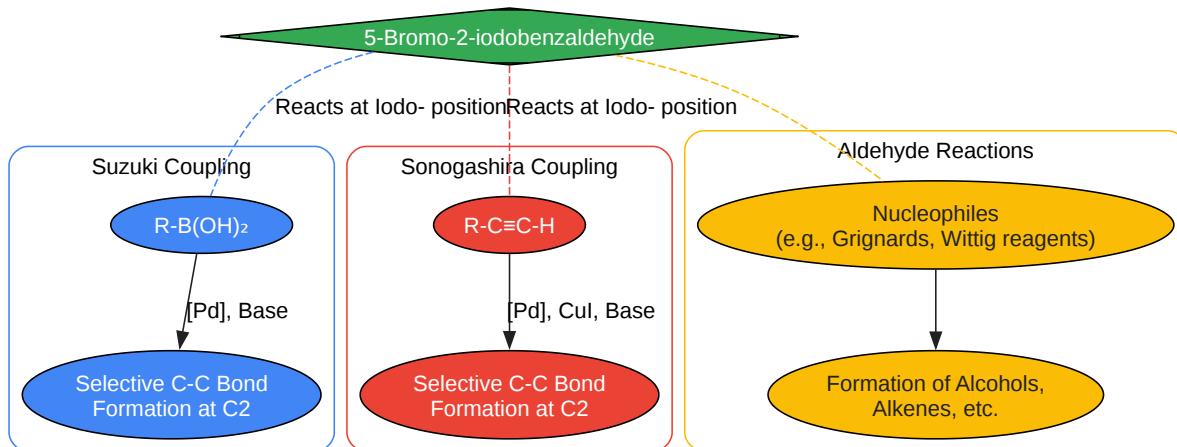
Experimental Protocol: Swern Oxidation

This protocol is based on a described method for the oxidation of (5-bromo-2-iodophenyl)methanol.^[8]

Materials:

- (5-bromo-2-iodophenyl)methanol (1.0 equiv)
- Oxalyl chloride (1.6 equiv)
- Dimethyl sulfoxide (DMSO) (2.4 equiv)
- Triethylamine (5.0 equiv)
- Dichloromethane (DCM), anhydrous
- Water
- Standard glassware for anhydrous reactions (flame-dried, under Nitrogen/Argon)

Procedure:


- Prepare a solution of oxalyl chloride (1.6 equiv) in anhydrous DCM in a three-necked flask under a nitrogen atmosphere.
- Cool the solution to between -70 °C and -65 °C using a dry ice/acetone bath.
- Slowly add a solution of DMSO (2.4 equiv) in anhydrous DCM to the flask, ensuring the internal temperature remains below -65 °C. Stir the mixture for 10 minutes.
- Add a solution of (5-bromo-2-iodophenyl)methanol (4.55 g, 14.4 mmol, 1.0 equiv) in anhydrous DCM (100 mL) to the reaction mixture.
- Stir the resulting mixture at -65 °C for 15 minutes.
- Add triethylamine (10 mL, 72 mmol, 5.0 equiv) to the flask.
- Allow the reaction mixture to slowly warm to -10 °C and continue stirring for 1 hour.
- Quench the reaction by adding water (40 mL) and allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield **5-bromo-2-iodobenzaldehyde** as a solid. The reported yield for this transformation is high (93%).^[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of **5-Bromo-2-iodobenzaldehyde** stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a Pd(0) catalyst.^[3] This allows for selective coupling at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations.

[Click to download full resolution via product page](#)

Caption: Reactivity overview of **5-Bromo-2-iodobenzaldehyde**.

Representative Protocol: Sonogashira Coupling

This protocol is a representative procedure for the selective coupling at the iodo-position, adapted from general methods.[\[3\]](#)[\[11\]](#)

Materials:

- **5-Bromo-2-iodobenzaldehyde** (1.0 equiv)
- Terminal alkyne (1.1-1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride $[Pd(PPh_3)_2Cl_2]$ (0.05 equiv)
- Copper(I) iodide (CuI) (0.025 equiv)
- Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 equiv)

- Tetrahydrofuran (THF), anhydrous
- Diethyl ether (Et₂O)
- Saturated aqueous NH₄Cl, NaHCO₃, and brine

Procedure:

- To a solution of **5-Bromo-2-iodobenzaldehyde** (1.0 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), the amine base (7.0 equiv), and the terminal alkyne (1.1 equiv) sequentially under a nitrogen atmosphere.
- Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
- Upon completion, dilute the mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.
- Wash the combined filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-bromobenzaldehyde product.

Representative Protocol: Suzuki Coupling

This protocol describes a typical Suzuki coupling at the more reactive iodo-position.[\[12\]](#)[\[13\]](#)[\[14\]](#)

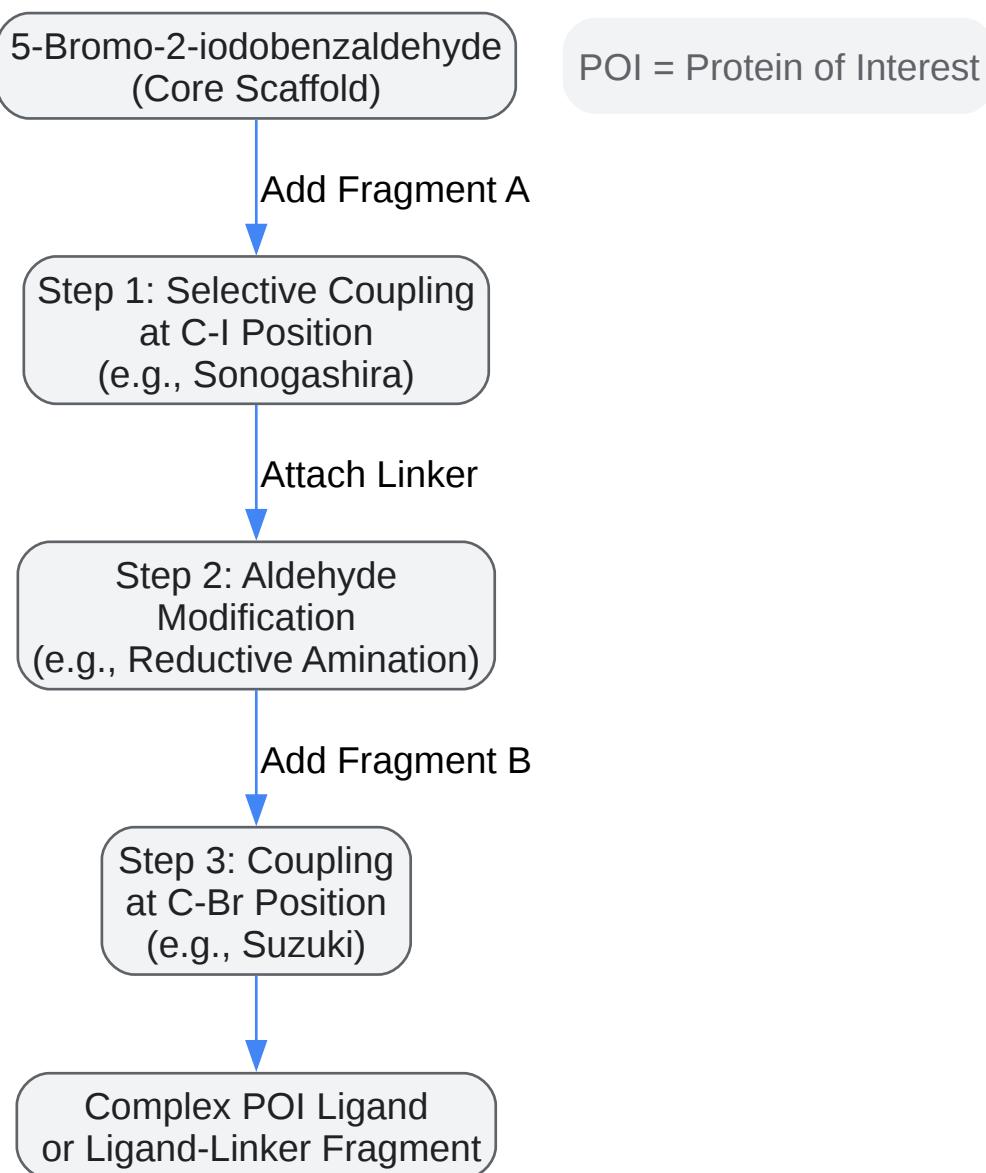
Materials:

- **5-Bromo-2-iodobenzaldehyde** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
- Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

- Solvent system (e.g., Dioxane/Water 4:1)

Procedure:

- In a flame-dried flask, combine **5-Bromo-2-iodobenzaldehyde** (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the degassed solvent system via syringe.
- Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
- After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the crude product by flash column chromatography.


Application in Drug Discovery: Protein Degrader Building Block

Targeted protein degradation (TPD) is a revolutionary drug discovery strategy that utilizes small molecules to eliminate disease-causing proteins. Bifunctional molecules, often called PROTACs, are central to this approach. They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[15][16]

5-Bromo-2-iodobenzaldehyde is classified as a "Protein Degrader Building Block," indicating its use in the modular synthesis of these complex molecules.[1] Its di-halogenated structure is ideal for building out the POI ligand or the linker. A typical synthetic strategy would involve:

- First Coupling: A Sonogashira or Suzuki reaction at the C-I position to attach a core fragment of the POI ligand or a linker element.
- Second Coupling: A subsequent coupling reaction (e.g., Suzuki) at the C-Br position to connect another part of the molecule.

- Aldehyde Modification: The aldehyde group can be used as a handle for further modifications, such as reductive amination to connect to a linker, or converted to other functional groups.

[Click to download full resolution via product page](#)

Caption: Logical workflow for using the title compound in PROTAC synthesis.

Safety and Handling

5-Bromo-2-iodobenzaldehyde is a hazardous substance and must be handled with appropriate safety precautions by trained personnel.[2][3][6]

Hazard Type	GHS Statement(s)	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.	P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Irritation	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental	H413: May cause long lasting harmful effects to aquatic life.	P273: Avoid release to the environment.

Conclusion

5-Bromo-2-iodobenzaldehyde is a high-value synthetic intermediate with well-defined physicochemical properties and reactivity. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling selective, stepwise functionalization through established cross-coupling methodologies. This feature, combined with the reactivity of the aldehyde handle, makes it an important precursor for complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation. Proper handling and storage are essential due to its hazardous nature. This guide provides the foundational technical information required for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 5-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 21973861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Page loading... [guidechem.com]
- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 689291-89-2 Cas No. | 5-Bromo-2-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 10. 2-IODOBENZALDEHYDE(26260-02-6) IR Spectrum [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Building Blocks for Targeted Protein Degradation [evitachem.com]
- 16. lifechemicals.com [lifechemicals.com]
- To cite this document: BenchChem. [5-Bromo-2-iodobenzaldehyde CAS number 689291-89-2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052014#5-bromo-2-iodobenzaldehyde-cas-number-689291-89-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com